8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione is a unique chemical compound characterized by its tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its complex structure makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione typically involves multiple steps, including cyclization reactions. One common synthetic route involves the reaction of appropriate precursors under specific conditions to form the tricyclic core. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione can be compared with other tricyclic compounds, such as:
8-Oxatricyclo[4.3.0.0~2,5~]non-3-ene-7,9-dione: This compound has a similar tricyclic structure but differs in its functional groups.
8-Benzyl-8-azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione: This compound includes a benzyl group, which alters its chemical properties and potential applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propiedades
Número CAS |
29600-56-4 |
---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
8-azatricyclo[4.3.0.02,5]nonane-7,9-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) |
Clave InChI |
UNCWVIOWSVTJGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C3C2C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.